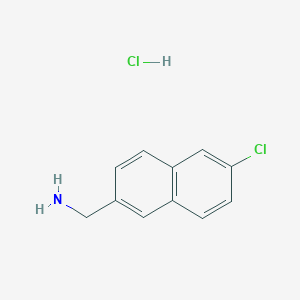

(6-Chloronaphthalen-2-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Chloronaphthalen-2-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2490420-64-7 . It has a molecular weight of 228.12 . The IUPAC name for this compound is (6-chloronaphthalen-2-yl)methanamine hydrochloride .

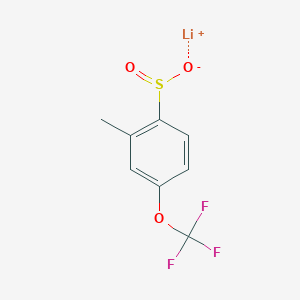

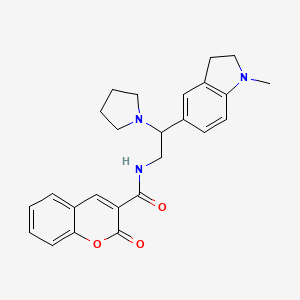

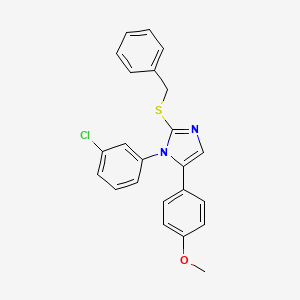

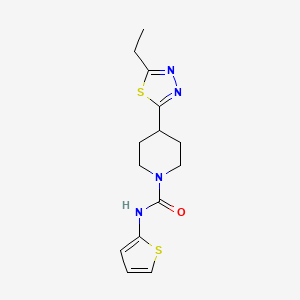

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10ClN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Scientific Research Applications

Environmental Pollution

Chloronaphthalenes, including compounds similar to "(6-Chloronaphthalen-2-yl)methanamine;hydrochloride," are known as persistent environmental pollutants. They are part of the polychlorinated naphthalenes (PCNs) group, which accumulate in biota and are capable of inducing dioxin-like toxic responses through the aryl hydrocarbon (Ah) receptor-mediated mechanism of toxicity. Main sources include technical PCN formulations, polychlorinated biphenyl formulations, and thermal processes in the presence of chlorine (Falandysz, 1998).

Chemical Synthesis

In chemical synthesis, compounds structurally related to "this compound" have been used in the formation of complex structures. For instance, the synthesis of hydrogen-bonded polymorphs of zwitterionic complexes with zinc(II) highlights the diversity of chemical reactions and the potential for creating novel materials with specific properties (Reiss, 2015).

Analytical Chemistry

Analytical techniques, such as thin-layer chromatography (TLC), have been utilized to study the properties of chloronaphthalenes and similar compounds. These methods allow for the investigation of relationships between retention, hydrophobicity, and environmental behavior of non-polar aromatic compounds, including chloronaphthalenes. The study of their chromatographic behavior helps understand their environmental fate and interactions (Bruggeman, Steen, & Hutzinger, 1982).

Photocatalysis and Environmental Remediation

Compounds similar to "this compound" have been studied for their potential in environmental remediation, such as in the complete oxidation of pollutants like metolachlor and methyl parathion in water using photoassisted Fenton reactions. This process highlights the potential of chloronaphthalenes in photocatalytic degradation of hazardous substances, leading to their mineralization and reducing environmental impact (Pignatello & Sun, 1995).

Safety and Hazards

The safety information for “(6-Chloronaphthalen-2-yl)methanamine;hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name |

(6-chloronaphthalen-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLQCAJANSYXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)

![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)

![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)